![molecular formula C11H8ClNO3 B1452596 [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid CAS No. 24146-84-7](/img/structure/B1452596.png)
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid
Overview
Description
“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a compound that contains an isoxazole ring, which is a five-membered heterocyclic moiety . This moiety is commonly found in many commercially available drugs . The compound also contains a 4-chlorophenyl group and an acetic acid group .
Molecular Structure Analysis
The molecular structure of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” can be represented by the InChI code:1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15)
. This indicates that the compound contains 11 carbon atoms, 8 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 3 oxygen atoms. Chemical Reactions Analysis
The synthesis of isoxazoles often involves (3 + 2) cycloaddition reactions . In the case of “[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid”, the specific chemical reactions involved in its synthesis are not explicitly mentioned in the search results.Physical And Chemical Properties Analysis
“[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid” is a solid compound . Its molecular weight is 194.62 .Scientific Research Applications
Drug Discovery and Development
Isoxazole rings, such as in [5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid, are a common structural motif in drug discovery due to their pharmacological properties . They are often used as a scaffold for developing new therapeutic agents because of their ability to interact with various biological targets. This compound could potentially be used to create novel drugs with improved efficacy and safety profiles.
Anticancer Research
Functionalized isoxazole scaffolds have shown promise in anticancer research. They can act as potential histone deacetylase (HDAC) inhibitors, which play a role in the epigenetic regulation of gene expression. HDAC inhibitors are considered a promising class of anticancer agents .
Neurodegenerative Diseases
Isoxazole derivatives have been evaluated as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer’s. Inhibiting AChE can help increase the levels of acetylcholine in the brain, potentially improving cognitive function .
Antioxidant Applications
The isoxazole moiety has been associated with antioxidant properties. Antioxidants are crucial in protecting cells from oxidative stress, which can lead to chronic diseases. Research into the antioxidant capacity of isoxazole compounds could lead to the development of new protective agents .
Antibacterial and Antimicrobial Activity
Isoxazole compounds have been shown to possess antibacterial and antimicrobial activities. This makes them valuable in the search for new antibiotics, especially in an era where antibiotic resistance is a growing concern .
Agrochemistry
In the field of agrochemistry, isoxazole derivatives can be used to develop new insecticides, plant growth regulators, and pigments. Their diverse biological activities make them suitable for various applications in agriculture .
Sensing Applications
Isoxazole compounds can be engineered to function as sensors due to their ability to interact with specific molecules or ions. This application is valuable in environmental monitoring and diagnostics .
Nanocatalysis
The isoxazole ring can be incorporated into catalysts used in nanocatalysis. These catalysts can facilitate a variety of chemical reactions, potentially with greater efficiency and selectivity due to the unique properties of the isoxazole structure .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3/c12-8-3-1-7(2-4-8)10-5-9(13-16-10)6-11(14)15/h1-5H,6H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHGYCEYGPIOBQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NO2)CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(4-Chlorophenyl)isoxazol-3-yl]acetic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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